2-Bromo-3-nitrobenzenesulfonamide
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Overview
Description
2-bromo-3-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of aromatic sulfonamides It is characterized by the presence of a bromine atom, a nitro group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-nitrobenzene-1-sulfonamide can be achieved through several methods. One common approach involves the bromination of 3-nitrobenzenesulfonamide. This process typically uses brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure regioselectivity and high yield .
Industrial Production Methods
For large-scale production, the synthesis of 2-bromo-3-nitrobenzene-1-sulfonamide may involve the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to improved efficiency and scalability. The use of automated systems also minimizes the risk of human error and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions
2-bromo-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and catalysts like copper iodide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and ethanol as a solvent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted sulfonamides.
Reduction: Formation of 2-amino-3-nitrobenzene-1-sulfonamide.
Oxidation: Formation of 2-bromo-3-nitrobenzenesulfonic acid.
Scientific Research Applications
2-bromo-3-nitrobenzene-1-sulfonamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drugs with antibacterial and anti-inflammatory properties.
Material Science: It is employed in the synthesis of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-bromo-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-2-nitrobenzene-1-sulfonamide
- 2-nitrobenzenesulfonamide
- 1-bromo-3-nitrobenzene
Uniqueness
2-bromo-3-nitrobenzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of electrophilic and nucleophilic sites, making it versatile for various chemical transformations .
Properties
Molecular Formula |
C6H5BrN2O4S |
---|---|
Molecular Weight |
281.09 g/mol |
IUPAC Name |
2-bromo-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H5BrN2O4S/c7-6-4(9(10)11)2-1-3-5(6)14(8,12)13/h1-3H,(H2,8,12,13) |
InChI Key |
OKWYGYDVVWJFHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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